molecular formula C16H15ClN2O5 B2920664 (5-(3-Chloro-4-nitrophenyl)-2-methylfuran-3-yl)(morpholino)methanone CAS No. 874467-05-7

(5-(3-Chloro-4-nitrophenyl)-2-methylfuran-3-yl)(morpholino)methanone

Cat. No. B2920664
CAS RN: 874467-05-7
M. Wt: 350.76
InChI Key: IKHCJAPGDGFDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(3-Chloro-4-nitrophenyl)-2-methylfuran-3-yl)(morpholino)methanone, also known as CMF, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a furan derivative that contains both a chloro and nitro group, as well as a morpholine ring. This compound has been studied extensively for its potential use in drug development and as a tool in biological research.

Scientific Research Applications

Synthesis and Imaging Applications

One study involves the synthesis of a related compound, intended as a potential PET (Positron Emission Tomography) agent for imaging the LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017). The synthesis of this compound, while distinct, demonstrates the interest in functionalized morpholino compounds for biochemical imaging, highlighting a crucial research application in the development of diagnostic tools for neurodegenerative diseases.

Chemical Interactions and Clathrate Formation

Another research angle explores the role of edge-to-face interactions between aromatic rings in clathrate formation, using derivatives of morpholino methanones (Eto et al., 2011). Although the specific compound is not directly studied, this research underscores the importance of understanding molecular interactions in the formation of clathrates, which could be relevant for material science and molecular encapsulation technologies.

Reduction of Nitroarenes

Research on the reduction of nitroarenes, including chloro, methyl, or methoxy substituents to their corresponding aminoarenes using formic acid in the presence of ruthenium catalysts, can be indirectly related to the chemical transformations of nitro-substituted morpholino methanones (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984). Such studies are crucial for the development of efficient synthetic pathways and the selective reduction of functional groups in complex organic molecules.

Antitumor Activity

The synthesis and study of a compound for its antitumor activity, although not the exact compound , highlight the potential therapeutic applications of structurally related molecules (Tang & Fu, 2018). The research into compounds with morpholino groups and specific aromatic substitutions is part of the ongoing search for new anticancer agents.

properties

IUPAC Name

[5-(3-chloro-4-nitrophenyl)-2-methylfuran-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5/c1-10-12(16(20)18-4-6-23-7-5-18)9-15(24-10)11-2-3-14(19(21)22)13(17)8-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHCJAPGDGFDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(3-Chloro-4-nitrophenyl)-2-methylfuran-3-yl)(morpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.